4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
Beschreibung
4-(Benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative featuring a benzyloxy group at position 4, a 4-fluorophenyl substituent at position 1, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a (4-fluorophenyl)methyl group. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor-binding properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-phenylmethoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-8-6-17(7-9-19)14-27-24(30)23-22(31-16-18-4-2-1-3-5-18)15-29(28-23)21-12-10-20(26)11-13-21/h1-13,15H,14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYGBNHSRHQLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of benzyloxy and fluorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structurally related pyrazole-3-carboxamide derivatives, their substituents, molecular weights, and reported biological activities:
Key Structural and Functional Comparisons:
The N-(4-fluorobenzyl) substituent on the carboxamide distinguishes it from compounds like 28a (esterified cyclohexyl group) and ’s trifluoromethyl analog. This group balances lipophilicity and hydrogen-bonding capacity, which could influence pharmacokinetics .
Fluorinated Aromatic Rings :
- The 4-fluorophenyl group at position 1 is a common feature in several analogs (e.g., 4h, 28a). Fluorination typically enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Compounds with additional fluorine atoms (e.g., trifluoromethyl groups in ) show increased electronegativity and resistance to oxidative metabolism, though they may reduce solubility .
Biological Activity Trends :
- Pyrazole carboxamides with sulfonamide or thiadiazole substituents (e.g., 4h ) demonstrate anti-inflammatory and antimicrobial activities, likely due to interactions with enzymatic active sites.
- Analogs tested in calcium mobilization assays (e.g., 28a ) suggest that the 4-fluorophenyl group contributes to receptor modulation, possibly via aromatic stacking interactions.
Synthetic Yields and Purity :
- Yields for related compounds range widely (e.g., 32% for Compound 10 vs. higher yields for tert-butyl derivatives in ). The target compound’s synthesis would require optimization to balance steric hindrance from the benzyloxy and fluorobenzyl groups.
Biologische Aktivität
4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article reviews the compound’s biological properties, focusing on its anticancer effects, molecular interactions, and pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C31H27F2N3O3
- Molecular Weight : 523.56 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on synthesized pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results indicated an IC50 value of approximately 2.13 µM against MCF-7 cells, suggesting potent activity in inhibiting cancer cell proliferation .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 2.13 ± 0.80 | High |
| SiHa | 4.34 ± 0.98 | Moderate |
| PC-3 | 4.46 ± 0.53 | Moderate |
| HEK-293T | >50 | Low |
The selectivity observed in these studies indicates that the compound may target cancer cells more effectively than normal cells, thereby reducing potential side effects.
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the colchicine-binding site on tubulin, further supporting its role as a tubulin inhibitor .
Pharmacological Applications
In addition to its anticancer properties, pyrazole derivatives are being explored for other pharmacological activities:
- Anti-inflammatory Effects : Pyrazoles have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Neuroprotective Effects : Research indicates potential neuroprotective roles in models of neurodegenerative diseases.
Q & A
Q. What synthetic strategies are employed to prepare 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclization reactions, such as condensation of hydrazine derivatives with β-keto esters or aldehydes.
- Step 2 : Introduction of the 4-fluorophenyl group at position 1 of the pyrazole ring using Ullmann coupling or nucleophilic aromatic substitution under palladium catalysis.
- Step 3 : Benzyloxy group installation at position 4 via alkylation or Mitsunobu reaction .
- Step 4 : Amide bond formation between the pyrazole-3-carboxylic acid derivative and (4-fluorophenyl)methylamine using coupling agents like EDC/HOBt . Key Considerations : Optimize solvent (e.g., DMF, THF), temperature (80–120°C), and catalyst (e.g., AlCl₃ for Friedel-Crafts acylation) to enhance yields .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₄H₂₀F₂N₂O₂, calculated [M+H]⁺ = 427.1567) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
- Molecular Docking : Predict binding affinity to targets (e.g., kinases, GPCRs) by modeling interactions between the fluorophenyl/benzyloxy groups and hydrophobic enzyme pockets .
- Quantum Mechanical Calculations : Assess electronic effects of fluorine substituents on reactivity (e.g., Hammett σ values for fluorophenyl groups influence electron density) .
- ADMET Prediction : Use tools like SwissADME to evaluate solubility (LogP ≈ 3.5) and cytochrome P450 inhibition risks .
Q. How do structural modifications impact biological activity, and how can contradictory data be resolved?
- Case Study : Replacement of benzyloxy with methoxy groups reduces antimicrobial potency (MIC increases from 2 µg/mL to >16 µg/mL), suggesting steric hindrance disrupts target binding .
- Contradiction Resolution : Discrepancies in reported anticancer IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis vs. proliferation) .
Q. What methodologies are used to study the compound’s mechanism of action in neurological disorders?
- In Vitro Models : Primary neuron cultures treated with glutamate-induced excitotoxicity; measure neuroprotection via MTT assay and calcium imaging .
- Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners like GABA receptors or voltage-gated ion channels .
- Kinetic Studies : Surface plasmon resonance (SPR) to determine binding kinetics (e.g., KD = 120 nM for NMDA receptor) .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during scale-up synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and improves purity (>95% by HPLC) .
- Flow Chemistry : Enables continuous production of intermediates (e.g., pyrazole-3-carboxylic acid) with precise temperature control .
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to minimize byproducts .
Q. What strategies mitigate instability of the benzyloxy group under acidic conditions?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers during synthesis, followed by deprotection with TBAF .
- pH Optimization : Conduct reactions in buffered solutions (pH 6–7) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
